molecular formula C₁₇H₂₇NO₆ B051207 (2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 681282-72-4

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No. B051207
M. Wt: 341.4 g/mol
InChI Key: ZNYYESJIBYSDAL-HBMIPKKFSA-N
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Description

Synthesis Analysis

Synthesis of adamantane derivatives, such as α-imino derivatives of 1-adamantylacetic and (3-hydroxy-1-adamantyl)acetic acids, involves the preparation of isopropyl esters through hydrogenation of corresponding oximes on Raney nickel, showcasing the chemical versatility of adamantane-based compounds (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015). Similarly, self-acylation methods and the use of trifluoroacetic anhydride have been employed to synthesize 2,4-bis(1-adamantyl)acetoacetic acid and its derivatives, demonstrating the adaptability of adamantyl groups in synthetic chemistry (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Molecular Structure Analysis

The adamantane structure imparts a unique three-dimensional framework to its derivatives, influencing their chemical reactivity and physical properties. The adamantyl group, being a highly branched, cage-like structure, contributes to the stability and rigidity of molecules, as evidenced by structural studies of various adamantane derivatives (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010).

Chemical Reactions and Properties

Adamantane derivatives participate in a range of chemical reactions, owing to the reactivity of their functional groups. For example, the self-acylation process leading to the formation of bis(adamantyl)acetoacetic acids involves the formation of mixed anhydrides, showcasing the chemical versatility of the adamantyl moiety (Kovalev, Shokova, Shmailov, Vatsouro, & Tafeenko, 2010). Furthermore, the synthesis of α-imino derivatives highlights the capacity for functionalization of the adamantyl scaffold (Reznikov, Martynova, Sibiryakova, & Klimochkin, 2015).

Scientific Research Applications

Pyrolysis of Polysaccharides

The pyrolysis of polysaccharides has been studied to understand the chemical mechanisms involved in the formation of small carbon compounds like acetic acid. The study explored the effects of linkage types and inorganic additives on pyrolytic pathways, which could be relevant in the context of chemical reactions involving acetic acid derivatives (Ponder & Richards, 2010).

Organic Acid Vapors and Corrosion

Research on the effects of organic acid vapors, including acetic acid, on the corrosion of metals such as copper, could provide insights into the stability and reactivity of complex organic acids in various environments (Bastidas & La Iglesia, 2007).

Adamantylated Compounds

The synthesis and chemical properties of adamantyl-containing nucleic bases and related compounds have been reviewed, indicating the significance of adamantyl groups in enhancing the efficacy and selectivity of pharmaceuticals. This review could offer a perspective on the role of the adamantyl group in the compound of interest (Shokova & Kovalev, 2013).

properties

IUPAC Name

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO6/c1-14(2,3)24-13(21)18-11(12(19)20)15-4-10-5-16(22,7-15)9-17(23,6-10)8-15/h10-11,22-23H,4-9H2,1-3H3,(H,18,21)(H,19,20)/t10?,11-,15?,16-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYYESJIBYSDAL-HBMIPKKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC3CC(C1)(CC(C3)(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C(=O)O)C12CC3C[C@](C1)(C[C@@](C3)(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466333
Record name TRI048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

CAS RN

681282-72-4
Record name TRI048
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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